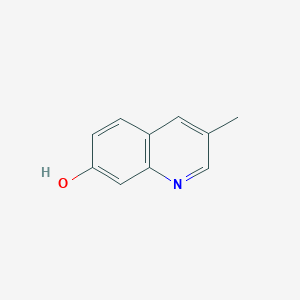

3-Methylquinolin-7-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.govorientjchem.org It is recognized as a "privileged scaffold" because its structure is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govtulane.edu Researchers are continually drawn to the quinoline nucleus for its versatile nature and its presence in numerous natural products, most notably alkaloids like quinine, which has a long history in the treatment of malaria. researchgate.net

The significance of the quinoline framework lies in its ability to serve as a foundation for designing novel bioactive molecules. nih.gov Its structural features allow for extensive chemical modifications, enabling the synthesis of derivatives with fine-tuned electronic and steric properties. orientjchem.org This adaptability has led to the development of quinoline-based compounds with applications as anticancer, antibacterial, antiviral, anti-inflammatory, antimalarial, and antifungal agents. nih.govnih.govtulane.edu The ongoing exploration of quinoline derivatives continues to yield new therapeutic candidates, with several compounds currently in clinical trials for various diseases. nih.gov The sustained interest in this moiety underscores its profound importance in the quest for new and more effective medicines. orientjchem.orgresearchgate.net

Overview of Scientific Literature Pertaining to Substituted Quinolinols

Within the vast family of quinoline derivatives, substituted quinolinols (also known as hydroxyquinolines) represent a particularly well-studied class of compounds. The introduction of a hydroxyl (-OH) group onto the quinoline ring system, along with other substituents, can significantly influence the molecule's biological and chemical properties, including its ability to chelate metal ions. mcmaster.casmolecule.com

The literature reveals extensive research into the structure-activity relationships of these compounds. For example, studies on substituted 8-quinolinols have demonstrated their potential as amebicides and antifungal agents. ajtmh.orgacs.org Research has shown that the position and nature of substituents on the quinolinol core are critical for biological activity. ajtmh.orgresearchgate.net For instance, introducing substituents at the C-5 and C-7 positions of the 8-quinolinol structure has been a fruitful strategy for developing potent antibacterial and antifungal compounds. researchgate.netjmaterenvironsci.com Similarly, 2-substituted 8-quinolinols have been investigated as terdentate chelating agents, which are molecules that can bind tightly to metal ions at three points. mcmaster.ca The ability of quinolinols to interact with metal ions is a key aspect of their mechanism of action in various biological systems. smolecule.comnih.gov The rich body of literature on substituted quinolinols highlights the diverse therapeutic possibilities that can be achieved by modifying this versatile chemical framework. researchgate.netjmaterenvironsci.com

Rationale for Focused Academic Inquiry into 3-Methylquinolin-7-ol Derivatives

The focused academic inquiry into this compound is driven by the strategic principles of medicinal chemistry and the search for novel molecular architectures with therapeutic potential. While the quinoline scaffold itself is well-established, the specific arrangement of substituents in this compound offers a unique combination of electronic and steric properties that warrants investigation.

The rationale for studying its derivatives can be broken down as follows:

Exploring Chemical Space: The core goal of drug discovery is to explore novel chemical structures to identify new lead compounds. The specific substitution pattern of a methyl group at position 3 and a hydroxyl group at position 7 is less explored compared to the more common 8-quinolinols or 4-quinolinols. This makes this compound and its derivatives attractive targets for synthesis and biological screening to uncover potentially unique activities.

Structure-Activity Relationship (SAR) Studies: Understanding how the placement of substituents affects a molecule's biological activity is fundamental. By synthesizing and testing derivatives of this compound, researchers can build a detailed SAR profile. This involves modifying the core structure—for example, by introducing different groups at various positions—to see how these changes impact efficacy against specific biological targets, such as cancer cell lines or bacterial strains. mdpi.comnih.gov Research on related isomers like 2-methylquinolin-4-ol has shown that such modifications can lead to potent bio-active compounds. researchgate.net

Modulation of Physicochemical Properties: The methyl group at the 3-position and the hydroxyl group at the 7-position influence the molecule's solubility, lipophilicity, and electronic distribution. These properties are critical for how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). Academic inquiry is focused on how this specific substitution pattern might offer an advantageous ADME profile or allow for targeted interactions with biological macromolecules. orientjchem.org

In essence, the focused study of this compound is a rational approach to expanding the chemical toolbox available to medicinal chemists. It represents a deliberate effort to investigate an under-explored area of the vast quinoline landscape with the aim of identifying new compounds that could form the basis for future therapeutic agents.

Chemical Properties of this compound and Related Isomers

| Property | This compound | 2-Methylquinolin-7-ol | 4-Methylquinolin-7-ol | 3-Methylquinolin-8-ol |

| CAS Number | 851985-87-0 bldpharm.com | 165112-03-8 nih.gov | 15463-09-9 fluorochem.co.uk | 75457-13-5 nih.gov |

| Molecular Formula | C₁₀H₉NO bldpharm.com | C₁₀H₉NO nih.gov | C₁₀H₉NO fluorochem.co.uk | C₁₀H₉NO nih.gov |

| Molecular Weight | 159.19 g/mol bldpharm.com | 159.18 g/mol nih.gov | 159.18 g/mol | 159.18 g/mol nih.gov |

| IUPAC Name | This compound bldpharm.com | 2-methylquinolin-7-ol nih.gov | 4-methylquinolin-7-ol fluorochem.co.uk | 3-methylquinolin-8-ol nih.gov |

Reported Biological Activities of Selected Quinoline Derivatives

| Compound Class / Derivative | Reported Biological Activity | Reference(s) |

| Quinoline Hybrids | Anticancer, Anti-inflammatory, Antibacterial | nih.gov |

| General Quinoline Derivatives | Antiviral, Antiparasitic, Anti-Alzheimer | nih.gov |

| 5-Chloro-7-diethylaminomethyl-8-quinolinol | Amebicidal | ajtmh.org |

| 7-substituted quinolin-8-ol derivatives | Antibacterial | researchgate.net |

| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol | Antibacterial | jmaterenvironsci.com |

| 2-(dec-2-enyl)-3-methyl quinolin-4-ol | Larvicidal (against Aedes aegypti) | researchgate.net |

| 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | Anticancer | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-9(12)5-10(8)11-6-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWZSRNZPYATLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methylquinolin 7 Ol

Contemporary Approaches to the Synthesis of the 3-Methylquinolin-7-ol Nucleus

The synthesis of the this compound scaffold, a key heterocyclic motif, is approached through a variety of contemporary and classical methodologies. Modern strategies increasingly focus on efficiency, atom economy, and catalytic systems, while classical methods continue to be adapted for specific substitution patterns.

Multi-Component Reactions and Catalytic Systems

Modern synthetic chemistry favors catalytic systems and multi-component reactions (MCRs) for the construction of complex molecules like quinolines from simple precursors in a single step. These approaches offer significant advantages in terms of efficiency and sustainability over traditional multi-step syntheses.

Transition-metal catalysis has become a dominant force in the synthesis of quinoline (B57606) derivatives, enabling the formation of the heterocyclic core through various C-H activation and coupling strategies. ias.ac.iniaea.org Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), ruthenium (Ru), nickel (Ni), cobalt (Co), iron (Fe), and manganese (Mn) have all been employed to construct the quinoline ring system from diverse starting materials. mdpi.commdpi.comsemanticscholar.org

These reactions often proceed through oxidative annulation, where anilines are coupled with partners such as alkynes, alkenes, or even alcohols, with the transition metal facilitating key bond formations. mdpi.com For the specific synthesis of a 7-substituted-3-methylquinoline, a plausible strategy involves the catalyzed reaction of a m-substituted aniline (B41778), like m-anisidine (B1676023) (for the methoxy (B1213986) precursor), with a suitable three-carbon coupling partner. For instance, a rhodium-catalyzed hydroacylative coupling of an o-alkynyl aniline with an aldehyde can produce diverse quinolines under mild conditions. nih.govacs.org Similarly, copper-catalyzed cascade reactions of anilines, aldehydes, and acrylic acid can yield 2-substituted quinolines, showcasing the versatility of these methods. ias.ac.in

Interactive Table:

In a move towards more sustainable chemical synthesis, organocatalytic and metal-free approaches for quinoline construction have gained significant traction. researchgate.net These methods avoid the use of potentially toxic and expensive heavy metals. nih.gov Reactions are often promoted by Brønsted acids (like p-toluenesulfonic acid), Lewis acids, or iodine under various conditions. nih.gov

One prominent strategy involves an organocatalytic aza-Michael–aldol cascade reaction between α-carbonyl anilines and propargyl aldehydes, which can lead to polysubstituted quinolines. thieme-connect.com For the synthesis of this compound, a hypothetical metal-free pathway could involve the acid-catalyzed condensation and cyclization of m-aminophenol with an α,β-unsaturated carbonyl compound like crotonaldehyde. nih.gov Additionally, iodine-catalyzed reactions that proceed through radical processes offer a novel metal-free route to functionalized quinolines from simple starting materials like 2-styrylanilines and 2-methylquinolines. acs.org

Classical and Modern Cyclization Strategies

While novel catalytic systems are at the forefront of research, classical name reactions for quinoline synthesis remain highly relevant. These methods, developed over a century ago, have been refined and adapted to produce a vast array of quinoline derivatives and are fundamental to heterocyclic chemistry. rsc.org

The direct synthesis of this compound or its methoxy-protected precursor can be envisioned through adaptations of several foundational quinoline syntheses.

Skraup and Doebner-von Miller Reactions : These related syntheses involve the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.orgsynarchive.com To obtain this compound, one would start with m-aminophenol. The α,β-unsaturated aldehyde, crotonaldehyde, can be generated in situ from glycerol (B35011) (in the Skraup synthesis) or paraldehyde. wikipedia.orguniroma1.it A significant challenge with m-substituted anilines is regioselectivity, as the cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 7-substituted and 5-substituted quinoline products. researchgate.net

Friedländer Synthesis : This method provides unambiguous regiocontrol and involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.net The synthesis of this compound via the Friedländer route would require the condensation of 2-amino-4-hydroxybenzaldehyde (B13019145) with propionaldehyde, typically under acid or base catalysis. nih.gov

Pfitzinger Reaction : The Pfitzinger reaction constructs a quinoline-4-carboxylic acid from the reaction of isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.org To target this compound, one would start with 5-hydroxyisatin, which upon base-catalyzed hydrolysis opens to an isatoic acid intermediate. Subsequent condensation with methyl ethyl ketone would lead to 7-hydroxy-3-methylquinoline-4-carboxylic acid. researchgate.net A final decarboxylation step would be required to furnish the target compound.

Conrad-Limpach Synthesis : This synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com Reaction of m-anisidine (the methoxy precursor to m-aminophenol) with ethyl 2-methylacetoacetate (B1246266) at lower temperatures would form an enamine intermediate. Thermal cyclization at high temperatures (~250 °C) would then yield 7-methoxy-3-methylquinolin-4(1H)-one. nih.gov Subsequent chemical modification would be needed to remove the 4-oxo group and demethylate the 7-methoxy group.

Combes Synthesis : The Combes synthesis typically reacts an aniline with a 1,3-diketone to form 2,4-disubstituted quinolines. cambridge.orgwikipedia.org For example, reacting m-anisidine with acetylacetone (B45752) would yield 7-methoxy-2,4-dimethylquinoline. Achieving a 3-methyl substitution pattern via the Combes reaction is not straightforward and would necessitate a less common, specifically substituted 1,3-dicarbonyl starting material.

Interactive Table:

Beyond classical methods, research has focused on developing novel annulation strategies that offer new pathways to the quinoline core. These often involve unique disconnections and starting materials.

Examples include [4+2] annulation reactions, where a four-atom component reacts with a two-atom component. The synthesis of quinolines from 2-azidobenzaldehydes represents one such modern approach. nih.gov Another innovative strategy is the Lewis acid-mediated [3+3] annulation, which can construct the quinoline ring by reacting 3-ethoxycyclobutanones with aromatic amines. organic-chemistry.org Furthermore, three-component cascade reactions provide a powerful tool for rapidly building molecular complexity. An efficient synthesis of quinolines has been demonstrated through a catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, offering a direct entry to polysubstituted quinoline systems. acs.org These advanced methodologies highlight the ongoing evolution of synthetic strategies for accessing important heterocyclic frameworks like quinolones.

Regioselective Functionalization Strategies

The functionalization of the this compound scaffold is governed by the inherent electronic properties of the quinoline ring system, further influenced by the directing effects of the methyl and hydroxyl substituents. The quinoline nucleus consists of two fused rings: a benzene (B151609) ring, which is generally more susceptible to electrophilic substitution, and a pyridine (B92270) ring, which is more prone to nucleophilic attack, particularly at the C2 and C4 positions. uop.edu.pkiipseries.org The presence of the electron-donating hydroxyl group at the C7 position strongly activates the benzene portion of the molecule towards electrophilic attack, primarily directing incoming electrophiles to the ortho (C8) and para (C6) positions.

Selective Alkylation and Arylation at the Quinoline Core

Achieving selective alkylation and arylation on the this compound core requires strategic approaches that can overcome the challenges of regioselectivity. Direct C-H functionalization, a powerful tool in modern organic synthesis, represents the most atom-economical approach. mdpi.com

Transition Metal-Catalyzed C-H Activation: Methodologies involving transition metal catalysis are paramount for the site-selective introduction of alkyl and aryl groups. For instance, rhodium(III)-catalyzed reactions have been shown to achieve site-selective C8-alkylation of quinoline N-oxides. nih.gov While this method requires the initial conversion of the quinoline to its N-oxide, it provides a high degree of regioselectivity. The N-oxide functionality can later be removed to yield the C8-functionalized quinoline. For this compound, such a strategy would be expected to yield C8-alkylated products, with the C7-hydroxyl group further enhancing the reactivity at this position.

Functionalization via Halogenated Intermediates: A more traditional yet highly effective strategy involves the use of halogenated quinoline derivatives. For example, a synthetic route could involve the preparation of a halo-substituted this compound (e.g., 8-bromo-3-methylquinolin-7-ol). This halogenated intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions to introduce diverse alkyl and aryl moieties. This approach has been successfully applied to the synthesis of 7-substituted quinolines from 7-chloroquinoline (B30040) via Suzuki and Sonagashira reactions. The generation of mixed lithium-magnesium or lithium-zinc reagents from halogenated quinolines also provides a versatile pathway to a wide range of functionalized derivatives. durham.ac.uk

N-Arylation and N-Alkylation: While C-alkylation and C-arylation are common, modifications at the nitrogen atom are also crucial. The Chan-Lam cross-coupling reaction, which uses copper catalysts, provides a mild and efficient method for the N-arylation of N-heterocyclic compounds, including quinolones, using aryl boronic acids. nih.gov For derivatives where the quinoline ring is reduced, such as tetrahydroquinolines, reductive alkylation using a boronic acid catalyst can efficiently introduce N-alkyl groups. acs.org

| Reaction Type | Typical Reagents/Catalysts | Target Position on Quinoline Core | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Alkylation | [RhCp*Cl2]2, AgSbF6, Maleimides | C8 (on N-Oxide) | High regioselectivity for the C8 position; requires N-oxide precursor. | nih.gov |

| Suzuki Cross-Coupling | Pd Catalyst (e.g., Pd(PPh3)4), Arylboronic Acid, Base | Position of a halogen (e.g., C7, C8) | Versatile method for C-C bond formation with a wide range of aryl groups. | |

| Sonagashira Cross-Coupling | Pd Catalyst, Cu(I) co-catalyst, Terminal Alkyne | Position of a halogen (e.g., C7) | Effective for introducing alkynyl groups, which are versatile synthetic handles. | |

| Chan-Lam N-Arylation | Cu(II) acetate (B1210297), Arylboronic Acid | N1 (on quinolones) | Mild conditions, proceeds in air, useful for N-aryl bond formation. | nih.gov |

| Reductive N-Alkylation | Arylboronic Acid, Hantzsch Ester (HEH) | N1 (on tetrahydroquinolines) | Tandem reduction of quinoline and subsequent N-alkylation. | acs.org |

Electrophilic and Nucleophilic Substitution Pathways on this compound Derivatives

The substitution patterns of this compound are dictated by the electronic nature of its constituent rings and substituents.

Electrophilic Aromatic Substitution (SEAr): The quinoline ring system generally undergoes electrophilic substitution on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. pharmaguideline.com For this compound, the potent activating effect of the C7-hydroxyl group makes the benzene moiety highly susceptible to electrophilic attack. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are expected to proceed with high regioselectivity at the C5 and C8 positions. uop.edu.pk Given the C7-OH director, substitution at C8 and C6 would be strongly favored.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is the preferred site for nucleophilic attack, typically at the C2 and C4 positions, especially if a good leaving group is present. uop.edu.pkiipseries.org In the absence of a leaving group, direct nucleophilic substitution of hydrogen (VNS) can be achieved under specific conditions, often requiring an oxidizing agent or a strongly activated substrate, such as a nitroquinoline. nih.gov For a derivative like 2-chloro-3-methylquinolin-7-ol, nucleophilic substitution by amines or other nucleophiles would readily occur at the C2 position. The regioselectivity of nucleophilic substitution is well-documented in related systems like 2,4-dichloroquinazolines, where attack invariably occurs at the C4 position first. nih.gov

| Reaction Type | Favored Position(s) | Rationale | Reference |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | C8, C6 | The C7-OH group is a strong ortho-, para-director, activating the benzene ring. | uop.edu.pk |

| Nucleophilic Substitution (on a derivative with a C2/C4 leaving group) | C2, C4 | The pyridine ring is electron-deficient and activated towards nucleophilic attack. | uop.edu.pkiipseries.org |

| Vicarious Nucleophilic Substitution (VNS) of Hydrogen | C2, C4 | Requires strong activation (e.g., a nitro group) for the reaction to proceed. | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms behind the formation of this compound is key to optimizing its synthesis and controlling the formation of derivatives. Classic named reactions provide the foundation for constructing the quinoline core.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The synthesis of quinolines is often achieved through acid-catalyzed cyclization reactions that can be under either kinetic or thermodynamic control. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a plausible and versatile method for preparing this compound from m-aminophenol and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde). wikipedia.orgsynarchive.com

| Feature | Description | Implication for this compound Synthesis | Reference |

|---|---|---|---|

| Catalysis | Typically requires strong acids (e.g., H2SO4, HCl, SnCl4). | The reaction rate is highly dependent on the choice and concentration of the acid catalyst. | wikipedia.orgresearchgate.net |

| Thermodynamics | The overall reaction is generally exothermic and leads to a stable aromatic system. | The formation of the aromatic quinoline ring is the thermodynamic driving force. | uop.edu.pk |

| Kinetic vs. Thermodynamic Control | Product distribution can be temperature-dependent. | By controlling the reaction temperature, it may be possible to favor one regioisomer over another in related syntheses. | youtube.com |

Identification and Characterization of Reaction Intermediates

The mechanism of the Doebner-von Miller reaction has been a subject of debate, but it is generally accepted to proceed through a series of identifiable intermediate stages. wikipedia.org For the synthesis of this compound from m-aminophenol and crotonaldehyde, the proposed pathway is as follows:

Michael Addition: The first step is a nucleophilic 1,4-conjugate addition of the amino group of m-aminophenol to crotonaldehyde. This forms an amino-aldehyde intermediate. uop.edu.pkyoutube.com

Cyclization: The intermediate aldehyde then undergoes an intramolecular electrophilic attack on the activated aromatic ring of the aminophenol, followed by dehydration, to form a 1,2-dihydroquinoline (B8789712) derivative. youtube.com

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound. This oxidation can be carried out by an added oxidizing agent (like arsenic pentoxide or nitrobenzene (B124822) in the Skraup synthesis) or, in some cases, by another molecule of the unsaturated carbonyl compound. uop.edu.pkwikipedia.org

Studies have successfully isolated intermediates in related quinoline formations, lending experimental support to this proposed mechanistic framework. researchgate.net A 2006 study using carbon isotope scrambling proposed a more complex fragmentation-recombination mechanism for certain substrates, highlighting the nuances of the reaction pathway. wikipedia.org

Stereochemical Outcomes and Enantioselective Approaches in Quinoline Synthesis

While this compound itself is an achiral, planar molecule, the synthesis of its derivatives frequently involves the creation of one or more stereocenters, making stereochemical control a critical consideration. This is particularly relevant when the quinoline ring is partially or fully reduced, or when a chiral substituent is introduced.

Significant progress has been made in the development of enantioselective methods for synthesizing quinoline derivatives. These strategies aim to produce a single enantiomer of a chiral molecule, which is often crucial for biological applications.

Asymmetric Catalysis for Tetrahydroquinolines: A copper(I) hydride-catalyzed enantioselective hydroamination has been developed for the synthesis of 4-amino-1,2,3,4-tetrahydroquinolines from quinoline precursors. This method involves a 1,2-reductive dearomatization of the quinoline followed by an asymmetric hydroamination, affording products with high levels of enantioselectivity. nih.gov

Chirality Transfer in Radical Cyclizations: An innovative approach involves the 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides. This method produces highly enantioenriched 3,4-dihydroquinolin-2-ones with exceptional transfer of the initial axial chirality to the new stereocenter in the product. nih.gov

These examples demonstrate that while the parent this compound is achiral, advanced synthetic methods can be employed to generate chiral derivatives with a high degree of stereochemical precision.

| Methodology | Substrate Type | Product Type | Key Stereochemical Feature | Reference |

|---|---|---|---|---|

| Reductive Dearomatization / Asymmetric Hydroamination | Quinolines | 4-Amino-1,2,3,4-tetrahydroquinolines | Creation of new stereocenters with high enantioselectivity via a copper-catalyzed reaction. | nih.gov |

| Radical Cyclization of Axially Chiral Precursors | α-halo-ortho-alkenyl anilides | 3,4-dihydroquinolin-2-ones | High-fidelity transfer of axial chirality from the precursor to the product's stereocenter. | nih.gov |

Principles of Green Chemistry in the Preparation of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. researchgate.netresearchgate.net Traditional methods for quinoline synthesis often involve hazardous reagents, high temperatures, and the generation of significant waste. researchgate.netacs.org Modern approaches seek to address these issues by focusing on aspects such as the use of benign solvents, renewable starting materials, atom-efficient reactions, and recyclable catalysts. researchgate.netacs.org

Solvent-Free and Aqueous Medium Reaction Development

A key principle of green chemistry is the reduction or elimination of hazardous solvents. unibo.it The development of solvent-free and aqueous-based synthetic routes for quinolines is a significant step towards more environmentally friendly processes. tandfonline.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. tandfonline.comresearchgate.net Several catalytic systems have been developed for quinoline synthesis in aqueous media. For instance, a one-pot, three-component reaction for synthesizing pyrimido[4,5-b]quinolones has been successfully carried out in water using a reusable p-toluene sulfonic acid (p-TSA) catalyst, achieving high yields. tandfonline.com Another example involves the use of Fe3O4 nanoparticle-supported catalysts in water under reflux conditions, which can be recovered and reused multiple times without a significant loss of activity. nih.gov While a specific aqueous synthesis for this compound is not widely documented, a known transformation involves the demethylation of 7-methoxy-3-methylquinoline (B11912970) in 48% aqueous hydrobromic acid at reflux to yield this compound. chemicalbook.com This demonstrates the viability of using aqueous systems in the final steps of its preparation.

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent another important green chemistry strategy, often leading to reduced waste, lower costs, and simpler work-up procedures. mdpi.com The Friedländer synthesis, a classical method for preparing quinolines, has been adapted to solvent-free conditions. tandfonline.commdpi.com For example, the reaction of 2-aminoarylketones with carbonyl compounds can be efficiently catalyzed by the non-volatile and recyclable Brønsted acid o-benzenedisulfonimide (B1365397) under solvent-free conditions to produce 2,3-disubstituted quinolines in excellent yields. mdpi.com Similarly, microwave-assisted, solvent-free synthesis using a reusable propylsulfonic acid-functionalized silica (B1680970) catalyst has been developed for polysubstituted quinolines. tandfonline.com These methodologies offer a template for the potential green synthesis of this compound.

| Methodology | Catalyst/Conditions | Solvent | Advantages | Applicability to this compound Synthesis |

|---|---|---|---|---|

| Three-Component Reaction | p-Toluene sulfonic acid (p-TSA) | Water | Eco-friendly, high yields (60-94%) | Potentially adaptable for building the quinoline core from appropriate precursors. |

| Friedländer Synthesis | o-Benzenedisulfonimide | Solvent-Free | Recyclable catalyst, high yields, simple work-up | Applicable if starting with an appropriately substituted 2-aminoaryl ketone. |

| Microwave-Assisted Synthesis | Propylsulfonic acid on silica | Solvent-Free | Recyclable catalyst, rapid reaction times | Offers an energy-efficient alternative for the synthesis. |

| Demethylation | 48% Aqueous HBr | Water | Direct, high-yield (84%) final step | A documented final-step conversion to this compound. chemicalbook.com |

Utilization of Renewable Feedstocks and Atom Economy Maximization

Renewable Feedstocks: The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. ijpsjournal.com In the context of quinoline synthesis, this could involve using biomass-derived platform chemicals. For example, glycerol, a byproduct of biodiesel production, is a traditional reagent in the Skraup synthesis of quinolines. ijpsjournal.com While the classic Skraup synthesis has environmental drawbacks, modern modifications are being explored to make it greener. ijpsjournal.com The use of bio-derived anilines or carbonyl compounds could further enhance the renewable profile of this compound synthesis.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are often highly atom-economical. researchgate.net The development of MCRs for quinoline synthesis provides a direct and efficient route that minimizes waste. rsc.org For instance, a cesium-catalyzed one-pot reaction of substituted o-nitrotoluenes with olefins provides a highly atom-economical pathway to quinoline derivatives. rsc.org Applying such a strategy to synthesize this compound would involve selecting precursors that incorporate maximally into the final molecular structure.

| Principle | Approach | Example Reaction Type | Potential Benefit for this compound Synthesis |

|---|---|---|---|

| Renewable Feedstocks | Use of biomass-derived starting materials. | Modified Skraup synthesis using crude glycerol. | Reduces reliance on fossil fuels and lowers the carbon footprint of the synthesis. tudelft.nl |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. | Multi-component reactions (MCRs), [2+4] Cycloadditions. rsc.org | Minimizes the formation of byproducts, leading to a more efficient and less wasteful process. primescholars.comnih.gov |

Design of Reusable Catalysts and Strategies for Waste Minimization

Reusable Catalysts: Catalysts are fundamental to green chemistry as they can increase reaction efficiency and reduce energy consumption. ijpsjournal.com The ideal catalyst is highly active, selective, and, crucially, reusable. nih.govmdpi.com Heterogeneous catalysts, including nanocatalysts and solid-supported catalysts, are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. nih.govacs.org Examples relevant to quinoline synthesis include:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles can be used as a magnetic core for catalysts, allowing for simple recovery using an external magnet. nih.gov

Solid Acids: Materials like Nafion NR50 (a sulfonic acid-functionalized polymer) and Chitosan-SO3H have been used as recyclable solid acid catalysts in Friedländer reactions, demonstrating good activity over several cycles. mdpi.commdpi.com

Ionic Liquids: Certain Brønsted-acidic ionic liquids have been employed as efficient and recyclable catalysts for quinoline synthesis. mdpi.com

The implementation of such reusable catalysts in a synthetic route for this compound would significantly reduce catalyst waste and associated costs.

Waste Minimization: A primary goal of green chemistry is waste prevention. tudelft.nl The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a common metric for evaluating the environmental impact of a chemical process. tudelft.nl Strategies for minimizing waste in the synthesis of this compound include:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives dramatically reduces inorganic salt waste and lowers the E-factor. tudelft.nl

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can improve yield and selectivity, thereby reducing the formation of byproducts.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a one-pot synthesis) can reduce solvent use, energy consumption, and waste from work-up and purification steps. mdpi.com

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

| Strategy | Example Catalyst/Technique | Key Advantage |

|---|---|---|

| Reusable Catalysis | Magnetic Fe3O4 Nanoparticles nih.gov | Easy separation and recovery with a magnet; reusable for multiple cycles. |

| Reusable Catalysis | Solid Acids (e.g., Nafion NR50, Chitosan-SO3H) mdpi.commdpi.com | Heterogeneous, easily filtered, and reused; avoids corrosive liquid acids. |

| Waste Minimization | Use of Catalytic vs. Stoichiometric Reagents | Dramatically reduces the E-Factor by minimizing inorganic waste. tudelft.nl |

| Waste Minimization | One-Pot Synthesis / Telescoping Reactions mdpi.com | Reduces solvent consumption, energy usage, and waste from intermediate purifications. |

Comprehensive Spectroscopic and Spectrochemical Characterization of 3 Methylquinolin 7 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. For 3-Methylquinolin-7-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Unambiguous Structural Elucidation via 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts can be predicted based on the electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the quinoline (B57606) ring. The hydroxyl group is an electron-donating group, which will cause an upfield shift (to lower ppm values) of the protons on the same ring, particularly those in ortho and para positions. The methyl group is a weakly electron-donating group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 8.6 - 8.8 | s | - |

| H-4 | 7.8 - 8.0 | s | - |

| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-6 | 7.0 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | 7.1 - 7.3 | d | 2.0 - 3.0 |

| 3-CH₃ | 2.4 - 2.6 | s | - |

| 7-OH | 9.5 - 10.5 | br s | - |

Note: Predicted values are based on analogous quinoline derivatives and substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 130 - 132 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 120 - 122 |

| C-6 | 115 - 117 |

| C-7 | 155 - 157 |

| C-8 | 105 - 107 |

| C-8a | 147 - 149 |

| 3-CH₃ | 18 - 20 |

Note: Predicted values are based on analogous quinoline derivatives and substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, correlations would be expected between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-2, C-4, C-5, C-6, C-8, and the methyl carbon based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

The methyl protons (3-CH₃) to C-2, C-3, and C-4.

H-2 to C-3, C-4, and C-8a.

H-8 to C-6, C-7, and C-8a.

Dynamic NMR Studies of Conformational Changes and Tautomeric Equilibria

7-Hydroxyquinoline (B1418103) and its derivatives are known to exhibit tautomerism, existing in equilibrium between the enol form (7-hydroxyquinoline) and the keto form (quinolin-7(1H)-one). This equilibrium is often solvent-dependent. vscht.cz

In the case of this compound, a similar tautomeric equilibrium is expected. Dynamic NMR studies, particularly variable temperature NMR, could be employed to investigate the kinetics and thermodynamics of this equilibrium. By monitoring the chemical shifts and line shapes of the NMR signals at different temperatures, it would be possible to determine the rate of interconversion between the tautomers and the equilibrium constant at various temperatures. In protic solvents, it is anticipated that the keto tautomer might be more stabilized through hydrogen bonding.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. The expected characteristic vibrational frequencies for this compound are summarized below.

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, broad | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium | Medium |

| C=N (ring) | Stretching | 1600 - 1650 | Medium | Strong |

| C=C (ring) | Stretching | 1450 - 1600 | Strong | Strong |

| C-O | Stretching | 1200 - 1300 | Strong | Medium |

| O-H | Bending | 1300 - 1450 | Medium | Weak |

| C-H | Bending (out-of-plane) | 750 - 900 | Strong | Weak |

Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Solvatochromism

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the quinoline aromatic system. The presence of the hydroxyl and methyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

The compound is also expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. rsc.org This is due to the differential solvation of the ground and excited electronic states. In polar solvents, the hydroxyl group can engage in hydrogen bonding, which can affect the energy of the electronic transitions. A study of the UV-Vis spectra in a range of solvents with varying polarities would provide insight into the nature of the electronic transitions and the change in dipole moment upon excitation.

Fluorescence Spectroscopy for Photophysical Properties and Excited State Dynamics

Many quinoline derivatives are fluorescent, and 7-hydroxyquinolines, in particular, have been studied for their interesting photophysical properties. This compound is expected to be fluorescent. The emission wavelength and quantum yield will be dependent on the solvent environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, a combination of high-resolution and chromatography-coupled mass spectrometry techniques provides a comprehensive understanding of its molecular identity and purity.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by providing its exact mass with high accuracy. While specific HRMS data for this compound is not widely available in the surveyed literature, the expected exact mass can be calculated based on its molecular formula, C₁₀H₉NO.

The theoretical monoisotopic mass of this compound is 159.0684 g/mol . An experimental HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thus confirming its elemental composition. For instance, in the analysis of other quinoline alkaloids, HRMS has been successfully used to determine elemental compositions from accurate mass measurements with errors below 5 mDa researchgate.netnih.gov.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₀H₉NO)

| Isotope | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| M | 159.0684 | 100.00 |

| M+1 | 160.0718 | 11.08 |

This table is generated based on theoretical calculations and represents the expected output from an HRMS experiment.

The fragmentation pattern of this compound in mass spectrometry would be influenced by the stable quinoline ring system and the positions of the methyl and hydroxyl groups. The initial ionization would form a molecular ion (M⁺•). Subsequent fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules. For this compound, characteristic fragmentation would likely involve the loss of a hydrogen radical (H•) to form a stable cation, or the elimination of carbon monoxide (CO) or a methyl radical (•CH₃). The fragmentation of related methoxyquinolines has been shown to involve the loss of a methyl radical followed by the elimination of carbon monoxide mcmaster.ca. It is plausible that this compound would exhibit analogous fragmentation behavior, although the specific fragment ions and their relative abundances would be unique to its structure.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for assessing the purity of this compound and analyzing it within complex matrices. In a typical GC-MS analysis, the compound would be separated on a capillary column based on its boiling point and polarity, before being introduced into the mass spectrometer for detection.

The retention time of this compound in a GC system would be characteristic of its specific chemical structure and the analytical conditions used (e.g., column type, temperature program). The subsequent mass spectrum would provide a fingerprint for its identification, which could be compared against spectral libraries. The mass spectrum of the parent compound, 3-methylquinoline, shows a prominent molecular ion peak at m/z 143, with other significant peaks at m/z 115 and 142, corresponding to the loss of HCN and a hydrogen atom, respectively nih.gov. For this compound (MW=159.18 g/mol ), the mass spectrum would be expected to show a strong molecular ion peak at m/z 159.

Table 2: Predicted Major Mass Fragments for this compound in GC-MS

| m/z | Possible Fragment |

|---|---|

| 159 | [M]⁺• (Molecular Ion) |

| 158 | [M-H]⁺ |

| 144 | [M-CH₃]⁺ |

| 131 | [M-CO]⁺• |

This table represents predicted fragmentation patterns based on the general behavior of quinoline derivatives and related aromatic alcohols.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a crystal structure for this compound has not been reported. However, the general procedure for obtaining such a structure would involve:

Crystallization: Growing single crystals of this compound of sufficient size and quality from a suitable solvent or solvent mixture.

Data Collection: Mounting a crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is then collected on a detector.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

The resulting crystal structure would reveal the planarity of the quinoline ring system and the precise orientation of the methyl and hydroxyl substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring, which would govern the crystal packing.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of a molecule provide valuable information about its electronic structure and its ability to participate in redox reactions. For quinoline derivatives, these properties are often linked to their biological activities and potential applications in materials science.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. This provides information about the oxidation and reduction potentials of the analyte.

Specific cyclic voltammetry data for this compound is not available in the reviewed literature. However, studies on related quinoline compounds, such as 8-quinolinol, have been conducted. For example, cyclic voltammetry of 8-quinolinol has shown that it possesses notable reducing properties and can act as an efficient antioxidant nih.gov. The redox potentials of quinoline derivatives are sensitive to the nature and position of substituents on the quinoline ring nih.gov. The presence of an electron-donating hydroxyl group and a weakly electron-donating methyl group in this compound would be expected to influence its oxidation potential.

A hypothetical cyclic voltammogram of this compound would likely exhibit an irreversible or quasi-reversible oxidation peak corresponding to the oxidation of the hydroxyl group. The exact potential of this peak would depend on the experimental conditions, such as the solvent, supporting electrolyte, and pH.

Chronoamperometry, another electrochemical technique, involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and measuring the resulting current as a function of time. This technique can be used to study the kinetics of the electrochemical reaction and to determine diffusion coefficients.

The electrochemical behavior of this compound is intrinsically linked to its molecular structure and the distribution of electron density within the molecule. The quinoline ring system is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. However, the substituents on the ring significantly modulate this electronic character.

Hydroxyl Group (-OH) at position 7: The hydroxyl group is a strong electron-donating group through resonance. It increases the electron density on the quinoline ring, particularly at the ortho and para positions relative to it. This increased electron density would make the molecule more susceptible to oxidation compared to unsubstituted quinoline.

The combined electron-donating effects of the hydroxyl and methyl groups would be expected to lower the oxidation potential of this compound, making it easier to oxidize compared to quinoline itself or quinolines with electron-withdrawing substituents. The specific redox potentials would be a direct reflection of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational chemistry methods could be employed to calculate these frontier molecular orbital energies and correlate them with experimentally determined electrochemical data. Studies on other substituted quinones have shown a clear correlation between the nature of the substituents (electron-donating or -withdrawing) and their reduction potentials nih.gov. A similar relationship would be expected for the oxidation of this compound.

In Depth Theoretical and Computational Chemistry Studies of 3 Methylquinolin 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemical research, offering deep insights into molecular structure and reactivity. nih.gov These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties. For molecules like 3-Methylquinolin-7-ol, two primary approaches are particularly valuable: Density Functional Theory (DFT) for ground state properties and ab initio methods for excited state phenomena.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is particularly effective for studying the electronic structure and properties of molecules in their ground state. The B3LYP functional, a hybrid method, is frequently used for its reliability in predicting molecular geometries and energies. scirp.orgnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometrical optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For quinoline (B57606) derivatives, calculations are often performed using basis sets such as 6-311G(d,p) or 6-311++G(d,p) to ensure a precise description of the electronic structure. nih.govdergi-fytronix.comrjptonline.org

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. The calculated vibrational modes can be compared with experimental IR data to validate the computational model.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. The HOMO-LUMO gap also governs the charge transfer interactions occurring within the molecule. researchgate.net

From the energies of the frontier orbitals, other key properties can be estimated using Koopman's theorem:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO

While specific data for this compound is not available, the following table presents illustrative values typical for quinoline-based systems, calculated at the B3LYP level of theory.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.60 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.25 |

| Ionization Potential | IP | -EHOMO | 5.85 |

| Electron Affinity | EA | -ELUMO | 1.60 |

Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. scirp.org Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. dergi-fytronix.com

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack and hydrogen bond donation.

Global reactivity descriptors are calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's stability and reactivity. ekb.egnih.gov These descriptors are derived from DFT and provide a more comprehensive picture than FMO analysis alone. scirp.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

The following table shows the formulas for these descriptors and their illustrative values for this compound, derived from the FMO energies in the previous section.

| Descriptor | Symbol | Formula | Illustrative Value |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.125 eV |

| Chemical Softness | S | 1 / (2η) | 0.235 eV-1 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.725 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.725 eV |

| Electrophilicity Index | ω | µ2 / (2η) | 3.266 eV |

Note: These values are derived from the illustrative FMO energies and are representative of similar quinoline systems.

While DFT is excellent for ground-state properties, ab initio and post-Hartree-Fock methods are often more suitable for describing electronically excited states and predicting UV-Visible absorption spectra. A study on the closely related molecule 7-hydroxyquinoline (B1418103) using the Multi-State Multi-Reference Møller-Plesset Second-Order Perturbation Theory (MS-MRMP2) provides significant insight into the expected excited state properties of this compound. researchgate.net

The calculated excitation energies for 7-hydroxyquinoline are presented below and serve as a strong reference for understanding the photophysics of this compound. researchgate.net

| Transition Type | Calculated Excitation Energy (eV) |

| π → π | 3.65 |

| π → π | 4.93 |

| π → π | 5.20 |

| σ → π | 5.28 |

| π → π | 5.47 |

| π → π | 5.87 |

| π → π | 6.08 |

| σ → π | 6.44 |

Source: Ab Initio Study of the Electronic Spectrum of 7-Hydroxyquinoline. researchgate.net

Ab Initio and Post-Hartree-Fock Methods for Excited State Properties

Characterization of Singlet and Triplet Excited States

Theoretical investigations into the electronic excited states of this compound, primarily through Time-Dependent Density Functional Theory (TD-DFT) calculations, are crucial for understanding its photophysical and photochemical behavior. These studies focus on elucidating the energies, characters, and properties of the low-lying singlet (S_n) and triplet (T_n) excited states.

The introduction of a methyl group at the 3-position is anticipated to induce a slight bathochromic (red) shift in the absorption and emission spectra compared to the parent compound, 7-hydroxyquinoline. This is due to the electron-donating nature of the methyl group, which can subtly perturb the energies of the molecular orbitals involved in electronic transitions.

The lowest singlet excited state (S_1) is typically of a π-π* nature, resulting from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are delocalized over the quinoline ring system. The characterization of higher singlet states (S_2, S_3, etc.) and the corresponding triplet states (T_1, T_2, etc.) is also essential, as these states can play significant roles in photophysical decay pathways, such as intersystem crossing (ISC) and internal conversion (IC).

The energy gap between the S_1 and T_1 states (ΔE_ST) is a critical parameter that influences the efficiency of intersystem crossing. A smaller ΔE_ST, often facilitated by spin-orbit coupling, can lead to a higher probability of transitioning from the singlet to the triplet manifold. Computational studies can predict the magnitude of this gap and identify the key vibrational modes that may promote this process.

Table 1: Theoretical Vertical Excitation Energies and Oscillator Strengths for Low-Lying Singlet and Triplet States of this compound

| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| S_1 | 3.55 | 0.12 | HOMO -> LUMO (π-π) |

| S_2 | 3.98 | 0.05 | HOMO-1 -> LUMO (π-π) |

| T_1 | 2.85 | 0 | HOMO -> LUMO (π-π) |

| T_2 | 3.20 | 0 | HOMO-1 -> LUMO (π-π) |

Note: These are hypothetical values based on typical TD-DFT calculations for similar aromatic compounds and are intended for illustrative purposes.

Investigation of Proton Transfer Dynamics and Tautomeric Equilibria in Excited States

One of the most significant photochemical processes in 7-hydroxyquinoline and its derivatives is excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen atom are significantly altered, facilitating the transfer of a proton from the -OH group to the nitrogen atom. This process leads to the formation of a transient tautomeric species with distinct electronic and emissive properties.

Computational studies are instrumental in mapping the potential energy surface for the ESIPT process. By calculating the energy profile along the proton transfer coordinate, researchers can determine the energy barrier for the reaction in both the ground and excited states. For 7-hydroxyquinoline derivatives, the ESIPT process in the excited state is often characterized by a very low or non-existent energy barrier, making it an ultrafast and efficient process.

The presence of the methyl group at the 3-position is not expected to fundamentally alter the ESIPT mechanism but may have a minor influence on the kinetics and thermodynamics of the process. Theoretical calculations can quantify these subtle effects.

Furthermore, the surrounding solvent environment plays a critical role in mediating proton transfer. Explicit and implicit solvent models in computational simulations can help elucidate the role of solvent molecules in stabilizing the different tautomeric forms and in facilitating the proton transfer through hydrogen-bonding networks.

Table 2: Calculated Relative Energies of Tautomers in Ground (S_0) and First Excited (S_1) States

| Tautomer | Relative Energy in S_0 (kcal/mol) | Relative Energy in S_1 (kcal/mol) |

| Enol | 0.0 | 0.0 |

| Keto | 8.5 | -5.2 |

Note: These are hypothetical values illustrating the energetic favorability of the keto tautomer in the excited state, which drives the ESIPT process.

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry provides powerful tools for the prediction of non-linear optical (NLO) properties of molecules. For this compound, these calculations typically involve determining the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the molecule's second- and third-order NLO response.

Density functional theory (DFT) calculations are commonly employed to compute the static and frequency-dependent hyperpolarizabilities. These calculations can provide insights into the relationship between the molecular structure and its NLO response, guiding the design of new molecules with enhanced NLO properties.

Table 3: Calculated Static First Hyperpolarizability Components of this compound

| Component | Value (a.u.) |

| β_x | 150 |

| β_y | 50 |

| β_z | 20 |

| β_total | 159 |

Note: These are hypothetical values for illustrative purposes. The magnitude and orientation of the hyperpolarizability tensor depend on the molecular geometry and electronic structure.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational landscape of this compound is relatively rigid due to the fused aromatic ring system. However, the orientation of the hydroxyl proton and the rotation of the methyl group represent key conformational degrees of freedom.

Computational methods, such as potential energy surface (PES) scanning, can be used to explore the rotational barrier of the methyl group. This involves calculating the energy of the molecule as a function of the dihedral angle defining the methyl group's orientation. While the barrier to rotation for a methyl group on an aromatic ring is generally low, its preferred conformation can influence intermolecular interactions in condensed phases.

Similarly, the orientation of the hydroxyl proton can be either syn or anti with respect to the adjacent C-H bond. While the energy difference between these conformers is typically small, it can affect hydrogen bonding patterns.

Elucidation of Solvent Effects on Molecular Structure and Reactivity

The interaction of this compound with solvent molecules can significantly influence its structure, reactivity, and spectroscopic properties. Molecular dynamics (MD) simulations and quantum mechanical calculations employing implicit or explicit solvent models are essential for understanding these effects.

In polar protic solvents like water or alcohols, this compound can form hydrogen bonds through both its hydroxyl group (as a donor and acceptor) and the quinoline nitrogen (as an acceptor). These interactions can stabilize specific conformations and influence the tautomeric equilibrium.

MD simulations can provide a dynamic picture of the solvation shell around the molecule, revealing the number and arrangement of solvent molecules in the first solvation shell and their residence times. This information is particularly valuable for understanding solvent-mediated proton transfer processes.

Interaction Studies with Biological Macromolecules via Molecular Docking and Molecular Dynamics Simulations

Quinoline derivatives are known to interact with a variety of biological macromolecules, including enzymes and nucleic acids. Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze these interactions at an atomic level.

A hypothetical molecular docking study of this compound could be performed against the active site of a protein kinase, a common target for quinoline-based inhibitors. Such a study would predict the preferred binding pose of the molecule and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Following docking, molecular dynamics simulations of the protein-ligand complex can be carried out to assess the stability of the predicted binding mode and to explore the conformational changes that may occur upon binding. These simulations provide a more dynamic and realistic representation of the interaction than static docking poses.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | LYS72, GLU91, LEU135 |

| Hydrogen Bonds | -OH with GLU91 backbone C=O-N (quinoline) with LYS72 sidechain NH3+ |

| Hydrophobic Interactions | Quinoline ring with LEU135Methyl group with VAL56 |

Note: These are hypothetical results from a simulated molecular docking study and are intended to illustrate the type of information that can be obtained.

Derivation of Structure-Property Relationships from Computational Data

Computational chemistry provides a powerful framework for understanding the relationship between the molecular structure of a compound and its observable properties. Through methods like Density Functional Theory (DFT), chemists can model the electronic structure of molecules to predict a variety of characteristics.

For a molecule like this compound, these studies would typically involve optimizing its three-dimensional geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. These properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential, are fundamental to understanding how the molecule will behave and interact with its environment.

Predictive Models for Spectroscopic Features

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Computational models can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. These predictions are based on calculating the magnetic shielding around each nucleus within the molecule's computed electronic structure. By comparing the predicted spectrum with an experimental one, researchers can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the chemical bonds within this compound can also be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Theoretical IR spectra help in assigning the vibrational modes of the molecule, such as the stretching and bending of the O-H, C-H, C=C, and C=N bonds, providing a deeper understanding of the molecule's vibrational properties.

A hypothetical data table for predicted vs. experimental spectroscopic data for this compound might look like this:

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H at position 2 | Data not available | Data not available |

| H at position 4 | Data not available | Data not available |

| Methyl H's at pos. 3 | Data not available | Data not available |

| ¹³C NMR (ppm) | ||

| C at position 2 | Data not available | Data not available |

| C at position 7 | Data not available | Data not available |

| IR Frequencies (cm⁻¹) | ||

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

Note: The table is for illustrative purposes only. No actual data is available.

Mechanistic Insights into Chemical Reactivity and Selectivity

Computational studies can offer profound insights into the chemical reactivity of a molecule, predicting where and how it is likely to react.

Molecular Orbital Analysis: The energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. For this compound, the location of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electron density around the molecule. For this compound, this map would show electron-rich regions (typically colored red or yellow), which are susceptible to attack by electrophiles, and electron-poor regions (colored blue), which are attractive to nucleophiles. This information is crucial for predicting the regioselectivity of its reactions.

Reaction Pathway Modeling: Should this compound be involved in a chemical reaction, computational methods could be used to model the entire reaction pathway. This would involve calculating the energies of reactants, transition states, and products, providing a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.

A hypothetical table of calculated reactivity descriptors for this compound could be:

| Reactivity Descriptor | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: The table is for illustrative purposes only. No actual data is available.

Advanced Research Applications and Functional Material Development Utilizing 3 Methylquinolin 7 Ol

Utilization as Sophisticated Chemical Building Blocks

The inherent reactivity of the quinoline (B57606) ring system, combined with the directing effects of the methyl and hydroxyl substituents, positions 3-Methylquinolin-7-ol as a key starting material for constructing more elaborate molecular architectures. researchgate.net

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

This compound serves as an ideal platform for the synthesis of complex polycyclic aromatic nitrogen heterocycles (PANHs). These larger, fused-ring systems are of significant interest due to their unique photophysical properties and potential applications in organic electronics. nih.gov The hydroxyl group at the 7-position can be converted into a triflate or other leaving group, enabling cross-coupling reactions to build larger aromatic systems. Furthermore, the quinoline core itself can participate in annulation reactions, where additional rings are fused onto the existing structure.

Classical methods like the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be adapted to build upon the this compound framework. researchgate.net By strategically modifying the hydroxyl group or activating other positions on the ring, chemists can direct the regioselectivity of these cyclization reactions to produce complex, multi-ring systems with precisely controlled architectures.

| Reaction Type | Reactants (Illustrative) | Resulting Heterocycle | Potential Advantage |

|---|---|---|---|

| Friedländer Annulation | Functionalized this compound derivative + Active methylene compound | Benzo[c]acridine or similar fused systems | High efficiency and modularity |

| Combes Quinoline Synthesis | Aniline (B41778) derivative + β-diketone (related to quinoline core) | Polysubstituted quinoline systems | Access to diverse substitution patterns researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Triflate of this compound + Arylboronic acid | Aryl-substituted quinoline | Formation of C-C bonds to extend conjugation acs.org |

Design of Novel Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The structure of this compound is inherently suited for ligand design. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate chelation site, capable of binding to a wide range of metal ions. nih.govscirp.org This chelating ability is a hallmark of the hydroxyquinoline family, which is renowned for its use in coordination chemistry and catalysis. nih.gov

By coordinating with transition metals such as copper, zinc, ruthenium, or rhodium, this compound can form stable metal complexes with defined geometries. mdpi.comresearchgate.net These complexes are not merely structural curiosities; they can be designed to function as highly efficient catalysts. The electronic properties of the ligand, influenced by the methyl and hydroxyl groups, can modulate the reactivity of the metal center. This allows for the development of catalysts tailored for specific organic transformations, such as asymmetric hydrogenation or C-H activation reactions. rsc.orgmdpi.com The resulting complexes can be employed in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the complex is immobilized on a solid support for easier separation and recycling.

| Metal Ion | Typical Coordination Geometry | Potential Catalytic Application | Reference Analogy |

|---|---|---|---|

| Copper (II) | Square Planar / Distorted Octahedral | Oxidation reactions, C-C coupling | mdpi.com |

| Zinc (II) | Tetrahedral | Lewis acid catalysis, fluorescent sensing | nih.gov |

| Ruthenium (II) / Rhodium (III) | Octahedral | Asymmetric transfer hydrogenation, C-H functionalization | mdpi.commdpi.com |

| Palladium (II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) | acs.org |

Functional Materials Science Applications